molecular formula C23H23N3O4 B2609745 N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871547-33-0

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2609745
CAS No.: 871547-33-0
M. Wt: 405.454
InChI Key: ACXGKDBHAPNLEH-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a benzimidazole derivative featuring a 4-methoxyphenoxyethyl chain linked to the benzodiazol core, with a furan-2-carboxamide moiety attached via an ethyl spacer. The 4-methoxyphenoxy group may enhance metabolic stability compared to halogenated analogs, while the furan carboxamide could contribute to target binding through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-28-17-8-10-18(11-9-17)29-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-30-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGKDBHAPNLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the 4-methoxyphenoxyethyl group and the furan-2-carboxamide moiety. Common reagents used in these reactions include various acids, bases, and coupling agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenoxyethyl Chain

  • N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide () Structural Difference: Replaces the 4-methoxyphenoxy group with a 4-chloro-3-methylphenoxy substituent. Implications: The chloro and methyl groups may increase lipophilicity and alter receptor binding compared to the methoxy group. Chlorine’s electron-withdrawing effect could reduce metabolic oxidation but increase toxicity risks .
  • Bilastine () Structural Difference: Contains a piperidine-ethylphenyl group and an ethoxyethyl chain instead of the phenoxyethyl-furan carboxamide. Functional Role: Approved as an H1 antihistamine. The ethoxyethyl chain and piperidine moiety likely enhance blood-brain barrier penetration and receptor affinity .

Variations in Heterocyclic Cores

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Structural Difference: Substitutes the benzodiazol core with a thiazole ring. Implications: Thiazole’s lower aromaticity and different electronic properties may reduce binding to benzodiazepine-like receptors but improve solubility .

Modifications in the Carboxamide Side Chain

  • N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide () Structural Difference: Replaces furan-2-carboxamide with a dimethylpropanamide group.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Bioactivity Evidence Source
N-(2-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Benzimidazole 4-Methoxyphenoxyethyl, furan carboxamide Antiviral, enzyme inhibition
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Benzimidazole 4-Chloro-3-methylphenoxyethyl Enhanced lipophilicity
Bilastine Benzimidazole Piperidine-ethylphenyl, ethoxyethyl H1 antihistamine
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-Methoxybenzyl, furan carboxamide Solubility-focused design

Research Findings and Implications

  • Antiviral Potential: highlights benzimidazole derivatives like the target compound as candidates for antiviral drug development, with furan carboxamide contributing to DNA polymerase inhibition .
  • Metabolic Stability: The 4-methoxyphenoxy group may offer superior metabolic stability over halogenated analogs (e.g., ’s chloro-methyl variant) by resisting oxidative degradation .
  • Receptor Specificity: Bilastine’s clinical success underscores the importance of substituent choice; the target compound’s furan carboxamide could be optimized for non-CNS targets to avoid side effects .

Biological Activity

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is C25H31N3O3. The compound features a furan ring, a benzodiazole moiety, and a methoxyphenoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. The process can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.

Anticancer Activity

Recent studies have indicated that N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis through caspase activation
A549 (Lung Cancer)12.7Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.5Disruption of mitochondrial function

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

In neuropharmacological studies, N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has shown potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways and increased levels of reactive oxygen species (ROS).

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .
  • Introduction of the 4-methoxyphenoxyethyl side chain through alkylation or nucleophilic substitution reactions, requiring precise pH and temperature control to avoid side products .
  • Coupling of the furan-2-carboxamide moiety using carbodiimide-based coupling agents in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to verify substituent integration and coupling patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+) and rule out isotopic impurities .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm to assess purity, targeting <0.5% total impurities .

Q. What are the hypothesized biological targets and mechanisms of action?

  • The benzimidazole core may interact with tubulin (implicated in antiparasitic activity) or kinase enzymes (e.g., EGFR, VEGFR) due to structural analogs showing inhibition .
  • The furan-carboxamide moiety could enhance solubility and binding affinity to hydrophobic enzyme pockets .
  • Preliminary studies suggest dose-dependent cytotoxicity in cancer cell lines (IC50 ~10–50 µM), but mechanistic validation is ongoing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection: Replace DMSO with THF to reduce viscosity and improve mixing efficiency, potentially increasing yields by 15–20% .
  • Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling of aryl ethers, which may reduce side reactions .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate degradation .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

  • Orthogonal Assays: Compare results from MTT, ATP-based luminescence, and apoptosis markers (e.g., caspase-3) to distinguish cytotoxic vs. cytostatic effects .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Target Engagement Studies: Use thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., tubulin) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Functional Group Modifications:
  • Replace the 4-methoxyphenoxy group with halogenated or bulkier aryl ethers to assess steric effects on binding .
  • Substitute the furan ring with thiophene or pyridine to modulate electronic properties .
    • Computational Modeling: Perform molecular docking with AutoDock Vina to prioritize derivatives with predicted ΔG < −8 kcal/mol for experimental testing .

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